

Acetyl Chloride: A Comprehensive Technical Guide for Laboratory Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl chloride (CH₃COCl), also known as ethanoyl chloride, is a highly reactive and versatile reagent widely employed in organic synthesis.[1][2] As an acyl halide derived from acetic acid, it serves as a powerful acetylating agent, making it an indispensable tool in the pharmaceutical and agrochemical industries, as well as in broader organic synthesis.[3] Its high reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by various nucleophiles.[3][4] This guide provides an in-depth overview of the physical and chemical properties of acetyl chloride, detailed experimental protocols for its key reactions, and essential safety and handling information for laboratory use.

Core Physical and Chemical Properties

Acetyl chloride is a colorless, corrosive, and volatile fuming liquid with a pungent, choking odor.[1][5][6] It is crucial to handle this compound with appropriate safety precautions due to its hazardous nature.

Physical Properties

The key physical properties of **acetyl chloride** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	CH₃COCI	[1][7]
Molar Mass	78.49 g/mol	[2][7]
Appearance	Colorless, fuming liquid	[5][6][7]
Odor	Pungent, choking	[1][5]
Density	1.104 g/mL at 25 °C	[7]
Melting Point	-112 °C	[7]
Boiling Point	52 °C	[2][7]
Flash Point	4.4 °C (closed cup)	[5]
Vapor Pressure	135 mmHg at 45.5°F	[8]
Vapor Density	2.7 (Air = 1)	[8]
Solubility	Reacts violently with water	[5][8]
Miscible with benzene, acetone, chloroform, ether, glacial acetic acid, and petroleum ether.	[5]	

Chemical Properties and Reactivity

Acetyl chloride's high reactivity is central to its utility in organic synthesis. It is sensitive to moisture and reacts violently with water, alcohols, amines, and other nucleophiles.[5][9]



Property	Description	Source(s)
Reactivity with Water	Reacts violently with water to produce acetic acid and hydrogen chloride gas. This reaction is exothermic and can cause a violent eruption of gases in a confined space.	[5][8][9]
Reactivity with Alcohols	Undergoes alcoholysis to form esters. This reaction is a common method for ester synthesis.	[10]
Reactivity with Amines	Reacts with primary and secondary amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceuticals.	[11]
Friedel-Crafts Acylation	Acts as an electrophile in Friedel-Crafts acylation reactions to introduce an acetyl group onto aromatic rings, forming aryl ketones.	[3]
Hazardous Decomposition	When heated to decomposition, it can produce toxic fumes of phosgene, carbon monoxide, carbon dioxide, and hydrogen chloride gas.	[5][6]
Incompatibilities	Incompatible with water, alcohols, amines, strong bases, strong oxidizing agents, and most common metals.	[5][9]

Experimental Protocols



Detailed methodologies for key reactions involving **acetyl chloride** are provided below. These protocols are intended for use by trained professionals in a well-equipped laboratory setting.

Synthesis of an Amide: Acylation of an Amine

This protocol details the general procedure for the acylation of a primary or secondary amine with **acetyl chloride** to form an N-substituted acetamide.

Materials:

- Amine (1.0 eq)
- Triethylamine (1.2 eq) or other suitable base
- Acetyl chloride (1.1 eq)
- Anhydrous dichloromethane (DCM)
- Water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
 dissolve the amine and triethylamine in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, dissolve the **acetyl chloride** in a minimal amount of anhydrous DCM.
- Add the acetyl chloride solution dropwise to the stirred amine solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted acetamide.[11]

Friedel-Crafts Acylation of an Aromatic Compound

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate using **acetyl chloride** and a Lewis acid catalyst, such as aluminum chloride.

Materials:

- Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
- Anhydrous dichloromethane (DCM)
- Acetyl chloride (1.1 eq)
- Aromatic compound (1.0 eq)
- Ice
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

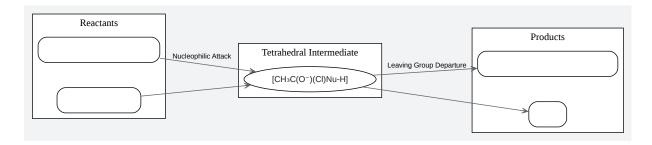


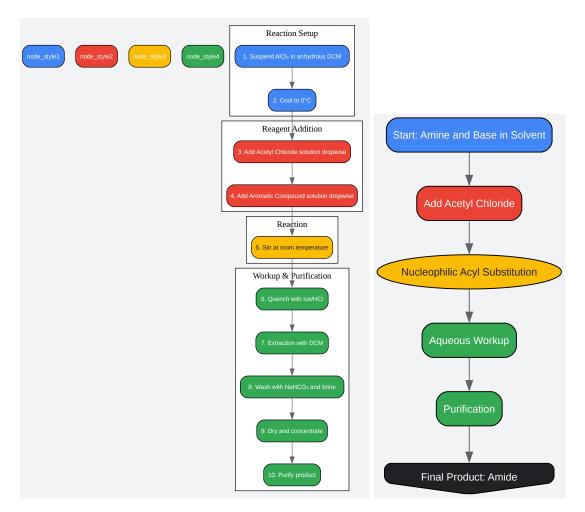
- Set up a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere.
- To the flask, add anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0 °C in an ice/water bath.[12]
- Dissolve **acetyl chloride** in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 10 minutes.
- After the addition is complete, dissolve the aromatic compound in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture.
- After the addition of the aromatic compound is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[12][13]
- Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCI with stirring.[12][13]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[14]
- Dry the organic layer over anhydrous MgSO₄.
- Remove the drying agent by gravity filtration and remove the solvent by rotary evaporation to yield the crude product.[12]
- The crude product can be purified by distillation or column chromatography.[12][13]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows involving **acetyl chloride**.







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